molecular formula C5H3BrO3 B3146148 3-Bromo-4-methylfuran-2,5-dione CAS No. 59107-74-3

3-Bromo-4-methylfuran-2,5-dione

Cat. No.: B3146148
CAS No.: 59107-74-3
M. Wt: 190.98 g/mol
InChI Key: AFFQJNROJVXRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Furan-2,5-dione Core Structures in Organic Synthesis

The furan-2,5-dione ring system, also known as maleic anhydride (B1165640), is a cornerstone in organic synthesis. This structure is characterized by a five-membered ring containing an oxygen atom and two carbonyl groups, rendering it a highly reactive and versatile building block. Its derivatives are integral to the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers.

The reactivity of the furan-2,5-dione core is attributed to the presence of the electron-withdrawing carbonyl groups and the carbon-carbon double bond, making it susceptible to various chemical transformations. These include Diels-Alder reactions, Michael additions, and nucleophilic attacks. This versatility allows chemists to introduce a variety of functional groups and construct intricate molecular frameworks. Furthermore, the furan-2,5-dione moiety is found in several natural products, some of which exhibit promising biological activities, further fueling research into this class of compounds. researchgate.netnih.gov Halogenated furanones, in particular, have been studied for their potential to inhibit biofilm formation in bacteria like Pseudomonas aeruginosa. researchgate.net

Historical Context of Furan-2,5-dione Synthesis Methodologies

The construction of the furan (B31954) ring has been a subject of extensive research for over a century, leading to the development of several named reactions that have become fundamental in heterocyclic chemistry. These methods provide pathways to a diverse range of substituted furans, which can then be further modified to produce furan-2,5-diones.

Two of the most classical and enduring methods for furan synthesis are the Paal-Knorr synthesis and the Feist-Benary synthesis.

The Paal-Knorr furan synthesis , first reported independently by Carl Paal and Ludwig Knorr in 1884, is a straightforward method for preparing substituted furans from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comyoutube.com The reaction typically proceeds under acidic conditions, where one carbonyl group is protonated, followed by a nucleophilic attack from the enol form of the other carbonyl group to form a cyclic hemiacetal. alfa-chemistry.comorganic-chemistry.org Subsequent dehydration of this intermediate yields the aromatic furan ring. alfa-chemistry.com A variety of acidic catalysts, including protic acids like sulfuric or hydrochloric acid, and Lewis acids, can be employed. wikipedia.orgalfa-chemistry.com

The Feist-Benary synthesis , discovered by Franz Feist and Erich Benary in the early 1900s, offers an alternative route to substituted furans. wikipedia.org This method involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base, such as an amine. wikipedia.orgquimicaorganica.org The mechanism involves the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-halo ketone. quimicaorganica.org An intramolecular nucleophilic substitution, followed by dehydration, leads to the formation of the furan ring. wikipedia.orgyoutube.com The Feist-Benary synthesis is particularly useful for producing furans with a carbonyl group at the C-3 position. researchgate.net

Reaction Reactants Conditions Product
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundAcid catalyst (protic or Lewis)Substituted furan
Feist-Benary Synthesis α-Halo ketone, β-Dicarbonyl compoundBase (e.g., ammonia, pyridine)Substituted furan

Positioning of 3-Bromo-4-methylfuran-2,5-dione within Substituted Furan-2,5-dione Research

This compound (CAS No. 59107-74-3) is a specific example of a polysubstituted furan-2,5-dione. echemi.combldpharm.comchembk.com Its structure is defined by the presence of both a bromine atom and a methyl group attached to the carbon-carbon double bond of the furan-2,5-dione ring. This particular arrangement of substituents imparts a unique chemical character to the molecule, positioning it as a valuable intermediate in synthetic organic chemistry.

The presence of the bromine atom, a halogen, is particularly significant. Halogen atoms on aromatic rings are well-known "handles" for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the C-3 position, enabling the synthesis of more complex and functionally diverse molecules. The ability of halogens to participate in halogen bonding, a type of non-covalent interaction, can also influence the molecule's properties and reactivity. acs.orgnih.gov

Properties

IUPAC Name

3-bromo-4-methylfuran-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO3/c1-2-3(6)5(8)9-4(2)7/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFQJNROJVXRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Bromo 4 Methylfuran 2,5 Dione

Direct Bromination Strategies for Furan-2,5-dione Analogues

Direct bromination offers a straightforward approach to introduce a bromine atom onto the furan-2,5-dione ring. This strategy typically involves the selection of a suitable precursor and careful control of reaction conditions to achieve the desired regioselectivity.

Bromination of Precursors (e.g., 3-Methylfuran-2,5-dione)

The most direct precursor for the synthesis of 3-Bromo-4-methylfuran-2,5-dione is 3-Methylfuran-2,5-dione, which is also commonly known as citraconic anhydride (B1165640) researchgate.netresearchgate.net. This compound possesses a reactive double bond within the heterocyclic ring, making it susceptible to electrophilic or radical addition of bromine.

The bromination of furanone derivatives can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a frequently used reagent for such transformations, offering milder reaction conditions compared to elemental bromine and is suitable for the bromination of a wide range of unsaturated and aromatic compounds frontiersin.org. The reaction involves the substitution of a hydrogen atom on the carbon-carbon double bond with a bromine atom.

Role of Initiators and Reaction Conditions in Bromination

The efficiency and selectivity of the bromination of maleic anhydride derivatives are highly dependent on the reaction conditions and the choice of initiators. Free radical polymerization of maleic anhydride and its derivatives can be prompted by radical initiators, indicating the susceptibility of the system to radical reactions vot.pliaea.org. In the context of bromination, radical initiators can facilitate the reaction, particularly when using reagents like NBS.

Commonly used radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) vot.plorgsyn.orgscielo.br. These molecules decompose under heat or UV light to generate free radicals, which then propagate a chain reaction scielo.br. For the bromination of citraconic anhydride, the presence of a radical initiator would likely steer the mechanism towards a free-radical substitution pathway at the allylic position or addition across the double bond, followed by elimination to yield the final product.

Control of reaction temperature, solvent, and the stoichiometry of the reactants is crucial. For instance, free radical copolymerization of maleic anhydride derivatives with styrene is typically conducted at elevated temperatures (e.g., 76°C) in solvents like cyclohexanone google.com. Similar temperature control would be necessary to manage the rate of initiation and propagation in a bromination reaction to prevent unwanted side reactions or polymerization vot.pl.

Table 1: Key Factors in the Bromination of Furan-2,5-dione Analogues
FactorDescriptionRelevance to SynthesisTypical Examples
Precursor The starting molecule to be brominated.The structure of the precursor determines the position of bromination.3-Methylfuran-2,5-dione (Citraconic Anhydride)
Brominating Agent The source of the bromine atom.Different agents offer varying reactivity and selectivity, and have different safety profiles.N-Bromosuccinimide (NBS), Elemental Bromine (Br₂)
Initiator A substance that starts the radical chain reaction.Essential for radical-mediated pathways, influencing reaction rate and yield.Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO)
Solvent The medium in which the reaction occurs.Affects solubility of reactants and can influence reaction mechanism and rate.Carbon tetrachloride (CCl₄), Cyclohexanone, Chloroform
Temperature The thermal condition of the reaction.Controls the rate of reaction and initiator decomposition; can affect product distribution.Typically elevated (e.g., 60-80°C) for radical reactions

Multi-Step Synthesis from Precursors

Multi-step synthesis provides an alternative route to this compound, often starting from readily available and inexpensive acyclic precursors. These pathways rely on a sequence of reactions, including isomerization and cyclization, to construct the target molecule.

Derivation from Dimethyl Itaconate

A plausible multi-step synthesis route begins with dimethyl itaconate. This pathway leverages the isomeric relationship between itaconic acid and citraconic acid frontiersin.org. Itaconic acid can be converted to its isomer, citraconic acid, which is the hydrated form of the direct precursor, citraconic anhydride.

The synthetic sequence would likely involve the following steps:

Hydrolysis: Dimethyl itaconate is first hydrolyzed to itaconic acid.

Dehydration and Isomerization: Itaconic acid or its anhydride can be converted to citraconic anhydride. This isomerization is a key step and can be achieved through thermal means. Rapid distillation of itaconic anhydride at atmospheric pressure (200–215°C) yields citraconic anhydride nih.gov. The conversion can also be facilitated by heating in the presence of certain solvents or catalysts wikipedia.orgresearchgate.net. Some reports indicate that heating itaconic acid in the presence of a tertiary amide compound can produce citraconic anhydride researchgate.net.

Bromination: The resulting citraconic anhydride (3-methylfuran-2,5-dione) is then brominated as described in the direct bromination strategy (Section 2.1).

This multi-step approach allows for the use of itaconic acid derivatives, which are bio-based platform chemicals, as the ultimate starting material unh.edu.

Table 2: Isomeric Precursors in Synthesis
CompoundIUPAC NameMolar Mass ( g/mol )Key Characteristic
Itaconic Acid 2-Methylenesuccinic acid130.10Exocyclic double bond; can be isomerized. frontiersin.org
Citraconic Acid (Z)-2-Methylbut-2-enedioic acid130.10Endocyclic double bond; cis isomer. frontiersin.org
Mesaconic Acid (E)-2-Methylbut-2-enedioic acid130.10Endocyclic double bond; trans isomer. frontiersin.org
Itaconic Anhydride 3-Methylideneoxolane-2,5-dione112.08Cyclic anhydride of itaconic acid; isomerizes to citraconic anhydride upon heating. google.com
Citraconic Anhydride 3-Methylfuran-2,5-dione112.08Cyclic anhydride of citraconic acid; direct precursor for bromination. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of halogenated compounds is of growing importance, aiming to reduce environmental impact and improve safety. The synthesis of this compound can be made more sustainable by considering several aspects of the reaction design.

A primary consideration is the choice of brominating agent. Elemental bromine (Br₂) is hazardous, corrosive, and toxic. Greener alternatives like N-Bromosuccinimide (NBS) are solids that are easier and safer to handle, although they have a lower atom economy frontiersin.org.

Another green approach involves replacing traditional organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and methods have been developed for the bromination of aromatic heterocycles in aqueous media. One such method uses a bromide-bromate couple (e.g., NaBr/NaBrO₃) which, upon acid activation, generates the reactive brominating species in situ. This approach avoids the use of halogenated solvents and hazardous reagents nih.gov.

Further principles of green chemistry applicable to this synthesis include:

Catalysis: Employing catalytic systems instead of stoichiometric reagents can reduce waste.

Energy Efficiency: Using milder reaction conditions, such as lower temperatures or microwave irradiation, can reduce energy consumption.

By integrating these principles, the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov This technique utilizes microwave irradiation to heat reaction mixtures directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov The application of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds, including furanone derivatives. nih.govresearchgate.net

While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the principles can be applied to key synthetic steps. For instance, in a potential synthetic pathway involving a cyclization-dehydration reaction to form the furanone ring, microwave heating could significantly shorten the required reaction time from hours to minutes. This rapid heating can also minimize the formation of side products that may occur under prolonged thermal conditions.

The advantages of employing microwave-assisted synthesis include:

Rapid Reaction Rates: Microwave irradiation can accelerate reactions by orders of magnitude.

Higher Yields: The reduction in side reactions often leads to higher isolated yields of the desired product.

Improved Purity: Cleaner reactions simplify purification processes.

Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles.

A hypothetical comparison between conventional and microwave-assisted synthesis for a key cyclization step is presented in the table below.

Table 1: Hypothetical Comparison of Conventional vs. Microwave-Assisted Synthesis for a Furanone Ring Formation

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 6 - 12 hours10 - 30 minutes
Temperature (°C) 120 - 150120 - 150
Yield (%) 60 - 75%85 - 95%
Solvent High-boiling point solvents (e.g., Toluene, DMF)Polar solvents suitable for microwave absorption (e.g., Ethanol, Acetonitrile)
Energy Consumption HighLow to Moderate

Solvent-Free or Minimal Solvent Reaction Conditions

The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free or minimal solvent reaction conditions is a key goal in green chemistry. These approaches not only reduce environmental impact but can also lead to improved reaction efficiency and easier product isolation.

Solvent-free reactions can be conducted using various techniques, including grinding of solid reactants (mechanochemistry or ball milling) or by simply heating a mixture of neat reactants. researchgate.net For the synthesis of this compound, a solvent-free approach could be envisioned for the bromination of a suitable precursor, such as 4-methylfuran-2,5-dione. The reaction could potentially be carried out by mixing the neat reactants, possibly with a solid-supported catalyst, and applying thermal or microwave energy.

Benefits of solvent-free or minimal solvent reactions include:

Reduced Waste: Elimination or significant reduction of solvent waste.

Lower Costs: Solvents can be a major cost component in chemical processes.

Simplified Purification: In many cases, the product can be isolated directly from the reaction mixture.

Enhanced Reaction Rates: Higher concentration of reactants can lead to faster reactions.

The following table illustrates a potential comparison between a solvent-based and a solvent-free bromination reaction.

Table 2: Potential Comparison of Solvent-Based vs. Solvent-Free Bromination

ParameterSolvent-Based BrominationSolvent-Free Reaction
Solvent Chlorinated solvents (e.g., CCl4, CH2Cl2)None
Reaction Time 4 - 8 hours1 - 3 hours
Work-up Procedure Solvent evaporation, washing, and recrystallizationDirect purification (e.g., recrystallization from a minimal amount of solvent)
Environmental Impact High (due to solvent use and disposal)Low
Atom Economy LowerHigher

Utilization of Deep Eutectic Solvents (DES) in Related Systems

Deep eutectic solvents (DESs) have gained significant attention as green and sustainable alternatives to traditional volatile organic solvents. mdpi.comknepublishing.com DESs are mixtures of two or more components, typically a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic mixture with a melting point much lower than that of the individual components. nih.gov They are often biodegradable, non-toxic, and inexpensive. bohrium.com

In the context of furanone synthesis, DESs can act as both the solvent and a catalyst. For instance, choline chloride-based DESs have been successfully employed in Paal-Knorr reactions to synthesize furans and pyrroles. bohrium.com The acidic or basic nature of the DES can be tailored by the choice of its components, which can catalyze key steps in the reaction sequence. rsc.org

For the synthesis of this compound, a DES could potentially be used in a cyclization reaction of a dicarbonyl precursor. The DES could facilitate the reaction through hydrogen bonding interactions, stabilizing intermediates and transition states, thereby increasing the reaction rate and selectivity.

Key features of using DES in synthesis include:

Green Solvent: Low toxicity, biodegradability, and low vapor pressure. knepublishing.com

Tunable Properties: The physicochemical properties of DESs can be adjusted by changing the HBA and HBD.

Catalytic Activity: Many DESs can act as catalysts, eliminating the need for an additional acid or base.

Recyclability: DESs can often be recovered and reused.

Table 3: Properties of Common Deep Eutectic Solvents Potentially Applicable in Furanone Synthesis

Hydrogen Bond AcceptorHydrogen Bond DonorMolar Ratio (HBA:HBD)Melting Point (°C)Potential Application
Choline ChlorideUrea1:212Acid-catalyzed cyclizations
Choline ChlorideGlycerol1:2-35General purpose solvent
Choline ChlorideEthylene Glycol1:2-66Low-temperature reactions
BetaineUrea1:2~25Biocompatible reaction medium

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of a synthetic methodology for this compound will depend on a comparative analysis of various factors, including reaction efficiency, selectivity, cost, safety, and environmental impact. While traditional methods may be well-established, advanced methodologies often offer significant improvements in several of these areas.

A comparative analysis of different synthetic approaches is crucial for process optimization and scale-up. The following table provides a qualitative comparison of the methodologies discussed.

Table 4: Comparative Analysis of Synthetic Methodologies

MethodologyEfficiency (Yield & Reaction Time)SelectivityGreen Chemistry AspectsScalability
Traditional Synthesis Moderate to GoodVariable, may require protecting groupsPoor (high solvent use, potential for hazardous reagents)Established, but may be resource-intensive
Microwave-Assisted Synthesis High to ExcellentGood to ExcellentGood (reduced energy consumption and reaction times)Can be challenging for large-scale continuous processes
Solvent-Free Conditions Good to ExcellentGoodExcellent (minimal to no solvent waste)Generally good, especially for solid-state reactions
Deep Eutectic Solvents Good to ExcellentGood to ExcellentExcellent (biodegradable, recyclable solvents)Moderate, depends on DES viscosity and recovery methods

Reactivity and Mechanistic Investigations of 3 Bromo 4 Methylfuran 2,5 Dione

General Reactivity Profiles of Brominated Furan-2,5-diones

Brominated furan-2,5-diones are a class of compounds characterized by the presence of a bromine atom on the furan-2,5-dione ring. This ring system is analogous to maleic anhydride (B1165640), a well-known dienophile and reactive substrate in various organic reactions. zbaqchem.comchemspider.com The introduction of a bromine atom, an electron-withdrawing but also a potential leaving group, further enhances the chemical versatility of the furanone scaffold. The reactivity of these compounds is largely governed by the electron-deficient nature of the double bond and the carbonyl carbons, making them excellent substrates for nucleophilic attack.

The general reactivity of brominated furan-2,5-diones is also influenced by the substitution pattern on the furan (B31954) ring. The position of the bromine atom and any other substituents can affect the steric accessibility and electronic properties of the reactive sites, thereby influencing the regioselectivity and stereoselectivity of their reactions.

Electrophilic and Nucleophilic Reactivity Sites

The structure of 3-Bromo-4-methylfuran-2,5-dione presents distinct electrophilic and nucleophilic reactivity sites, as illustrated in the table below.

Reactive SiteTypeDescription
Carbonyl Carbons (C2, C5) ElectrophilicThe two carbonyl carbons are highly electrophilic due to the polarization of the carbon-oxygen double bonds. They are susceptible to attack by a wide range of nucleophiles, which can lead to ring-opening of the anhydride.
Alkene Carbons (C3, C4) ElectrophilicThe carbon-carbon double bond is electron-deficient due to conjugation with the two electron-withdrawing carbonyl groups. This makes the alkene susceptible to conjugate addition (Michael addition) by nucleophiles. The bromine atom at C3 further enhances the electrophilicity of the double bond.
Bromine Atom (at C3) Electrophilic Halogen / Leaving GroupThe bromine atom can participate in halogen bonding, acting as an electrophilic center. Furthermore, it can be substituted by nucleophiles, particularly in the presence of a catalyst or under specific reaction conditions.
Oxygen Atoms (in carbonyls and ether) NucleophilicThe lone pairs of electrons on the oxygen atoms of the carbonyl groups and the furan ring ether linkage can act as nucleophilic sites, particularly in reactions with strong electrophiles or in coordination with Lewis acids.

The electrophilic character of the alkene carbons is a key feature of brominated furan-2,5-diones, making them potent Michael acceptors. chemistrytalk.orgscielo.br The furan ring itself, while typically aromatic and prone to electrophilic substitution in simpler furans, behaves more like an electron-poor alkene in this highly oxidized and substituted system. numberanalytics.comchemenu.com The presence of the bromine atom at the C3 position is expected to make the C4 position the primary site for nucleophilic attack in a Michael addition, due to both electronic and steric factors.

Specific Reaction Pathways Involving this compound

The diverse reactivity of this compound allows it to participate in a variety of specific reaction pathways, leading to the formation of more complex molecular architectures.

Wittig Reactions and Isomer Formation

The Wittig reaction is a powerful method for converting carbonyl groups into alkenes. lumenlearning.comwikipedia.org In the case of this compound, the two carbonyl carbons are potential sites for a Wittig reaction. The reaction with a phosphorus ylide (Wittig reagent) would lead to the formation of an exocyclic double bond at either the C2 or C5 position.

The reaction with cyclic anhydrides, such as the furan-2,5-dione core, can be complex. Studies on the mechanism of Wittig reactions with cyclic anhydrides indicate that the initial attack of the ylide can lead to the formation of acyclic adducts, which may exist in equilibrium with the starting materials. researchgate.netcdnsciencepub.com The subsequent transformation to the final enol-lactone product is a higher energy process. researchgate.net The regioselectivity of the reaction, i.e., which carbonyl group reacts, can be influenced by steric and electronic factors, including the nature of the substituents on the furan ring and the ylide itself. cdnsciencepub.com

It is also possible for both E and Z isomers of the newly formed double bond to be produced, and the ratio can depend on the reaction conditions and the nature of the ylide. libretexts.orgtamu.edu

Table of Potential Wittig Reaction Products

Reacting CarbonylYlidePotential Product StructureNotes
C2Ph₃P=CHRFormation of an exocyclic alkene at the C2 position.
C5Ph₃P=CHRFormation of an exocyclic alkene at the C5 position.

Michael Addition Reactions

The electron-deficient double bond in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. chemistrytalk.org This reaction involves the addition of a nucleophile to the C4 position of the furanone ring. The general mechanism involves the attack of the nucleophile, followed by protonation of the resulting enolate. chemistrytalk.orgresearchgate.net

A wide range of nucleophiles can be employed in Michael additions, including amines, thiols, and carbanions derived from active methylene (B1212753) compounds. scielo.brrsc.org The reaction is often catalyzed by a base.

Examples of Michael Donors for Reaction with Furan-2,5-diones

Nucleophile TypeExample
AminesAromatic and aliphatic amines researchgate.net
ThiolsThiophenol, alkyl thiols scielo.brscispace.com
Active Methylene CompoundsMalonates, nitroalkanes chemistrytalk.org

The addition of a nucleophile to the C4 position would result in the formation of a new carbon-nucleophile bond and the saturation of the double bond, leading to a substituted furan-2,5-dione derivative.

Cycloaddition Reactions (e.g., [2+5] cycloaddition)

The furan-2,5-dione ring system, particularly the electron-poor double bond, can participate in various cycloaddition reactions. While the parent compound, maleic anhydride, is a classic dienophile in [4+2] Diels-Alder reactions, the substituted furanone ring can also engage in other modes of cycloaddition. zbaqchem.comorientjchem.orgoup.com

For instance, furanones can undergo photochemical [2+2] cycloadditions with alkenes and alkynes to form cyclobutane (B1203170) or cyclobutene (B1205218) adducts. ysu.amnih.gov These reactions often proceed through a triplet biradical intermediate. ysu.am

Furthermore, while less common, the furanone system could potentially participate in higher-order cycloadditions. The term [2+5] cycloaddition is not a standard classification for this system, however, related cycloadditions leading to spirocyclic systems have been reported. For example, rhodium-catalyzed [3+2] cascade annulations have been used to construct spiro[furan-2,2′-indoline]-3′,5-diones from related precursors. acs.orgacs.org

The specific cycloaddition pathways available to this compound would depend on the reaction partner and conditions, potentially leading to a variety of complex polycyclic structures.

Ring-Opening and Ring-Closing Transformations of Furan-2,5-dione Ring

The furan-2,5-dione ring is susceptible to ring-opening reactions, typically initiated by the nucleophilic attack at one of the carbonyl carbons. researchgate.net This is a characteristic reaction of cyclic anhydrides. Common nucleophiles that can induce ring-opening include water, alcohols, and amines, leading to the formation of dicarboxylic acid derivatives.

For example, hydrolysis with water would yield a substituted maleic acid derivative. The conditions for these ring-opening reactions can be controlled to achieve selective transformations. nih.gov In some cases, the ring-opening can be part of a cascade reaction to form other heterocyclic systems. mdpi.com

Conversely, ring-closing reactions are fundamental to the synthesis of the furan-2,5-dione core itself. These often involve the dehydration of the corresponding dicarboxylic acid or a related precursor. Various synthetic methods have been developed for the preparation of furanone derivatives. organic-chemistry.orgacs.org

Derivatization and Synthetic Transformations Utilizing 3 Bromo 4 Methylfuran 2,5 Dione

Construction of Pyrrolidone Derivatives

Pyrrolidine-2,5-diones, also known as succinimides, are a class of five-membered nitrogen-containing heterocyclic compounds. nih.gov These structures are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. The synthesis of pyrrolidone derivatives often involves the reaction of an anhydride (B1165640) with a primary amine.

In a general synthetic approach, the reaction between an anhydride, such as 3-bromo-4-methylfuran-2,5-dione, and a primary amine leads to the formation of a succinamic acid intermediate. Subsequent cyclization, often facilitated by dehydrating agents or heat, yields the corresponding N-substituted pyrrolidine-2,5-dione. This method provides a straightforward route to a variety of substituted pyrrolidones, where the substituent on the nitrogen atom is determined by the choice of the primary amine.

For instance, the condensation of an anhydride with an aminophenol derivative in acetic acid at reflux can produce N-arylsuccinimide compounds. nih.govresearchgate.net This reaction highlights the utility of anhydrides in constructing complex pyrrolidone structures.

The strategic application of this compound is exemplified in the total synthesis of complex natural product analogues. One notable example is its use in the synthesis of bilirubin (B190676) oxidation products, such as BOX A. Bilirubin, a tetrapyrrolic bile pigment, undergoes oxidation to produce a variety of products, including propentdyopents, which are further oxidized to BOX A and BOX B. These oxidation products are of interest for understanding the biological roles and degradation pathways of bilirubin.

The synthesis of these complex molecules often requires chiral building blocks and stereoselective reactions. While specific details on the direct use of this compound in the total synthesis of BOX A from the provided search results are limited, the general principles of using substituted anhydrides in the construction of pyrrole (B145914) and pyrrolidone-containing structures are well-established. The furan-2,5-dione core can serve as a precursor to the pyrrolidone ring found in these natural product analogues. The bromine and methyl substituents on the furan (B31954) dione (B5365651) ring offer handles for further chemical modifications and for controlling the stereochemistry of the final product.

Synthesis of Thiazolidinedione Derivatives

Thiazolidine-2,4-diones (TZDs) are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively, and two carbonyl groups at positions 2 and 4. ijper.orgresearchgate.net This scaffold is a well-known pharmacophore, particularly recognized for its presence in antidiabetic drugs. ijper.orgresearchgate.net The synthesis of TZD derivatives is a significant area of research in medicinal chemistry. researchgate.net

A common method for synthesizing TZD derivatives is the Knoevenagel condensation of thiazolidine-2,4-dione with an aldehyde. ijper.org However, the derivatization at the N3 position of the TZD ring is also a widely explored synthetic strategy. This can be achieved by reacting the TZD core with various electrophiles.

While the direct reaction of this compound with thiazolidine-2,4-dione is not explicitly detailed in the provided results, the principles of N-alkylation or N-acylation of the TZD ring are relevant. The furan-2,5-dione could potentially react with the nitrogen of the TZD ring, although this would likely involve ring-opening of the anhydride. A more plausible route would involve the transformation of this compound into a suitable electrophile that can then be used to alkylate or acylate the TZD nitrogen.

For example, a general method for preparing N-substituted TZDs involves the reaction of the potassium salt of thiazolidine-2,4-dione with an alkyl or aryl halide. nih.gov This highlights a potential pathway where this compound could be modified to generate a suitable electrophilic partner for the TZD core.

Starting Material Reagent Product Type Key Reaction Type
Thiazolidine-2,4-dioneFurfural5-[(furan-2-yl)-methylene]-thiazolidine-2,4-dioneKnoevenagel Condensation
5-[(furan-2-yl)-methylene]-thiazolidine-2,4-dioneAlkyl/Aryl HalidesN-substituted furan-bearing thiazolidine-2,4-dionesN-Alkylation/N-Arylation
Chloroacetic acidThioureaThiazolidine-2,4-dioneCyclization

This table summarizes general synthetic routes for thiazolidinedione derivatives.

Formation of Oxazepine-dione Compounds

Oxazepines are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. pnrjournal.com 1,3-Oxazepine-4,7-diones are a specific class of these heterocycles that have garnered interest due to their potential biological activities. pnrjournal.comuokerbala.edu.iq

The synthesis of 1,3-oxazepine-4,7-dione derivatives can be achieved through a [2+5] cycloaddition reaction between an imine (Schiff base) and an anhydride. pnrjournal.comuokerbala.edu.iq This reaction provides a direct route to the seven-membered ring system. In this synthetic strategy, the anhydride acts as the two-atom component, while the imine provides the five-atom component.

The versatility of this method allows for the synthesis of a wide range of oxazepine-dione derivatives by varying the substituents on both the imine and the anhydride. For instance, reacting a Schiff base with maleic anhydride or phthalic anhydride in a suitable solvent like dry benzene (B151609) can yield the corresponding bis-1,3-oxazepine-4,7-dione derivatives. uokerbala.edu.iqresearchgate.netorientjchem.org

While the direct use of this compound in this specific cycloaddition is not explicitly mentioned, its structural similarity to maleic anhydride suggests its potential as a reactant in forming novel, substituted oxazepine-dione compounds. The presence of the bromo and methyl groups on the furan-2,5-dione ring would be incorporated into the final oxazepine-dione structure, providing opportunities for further functionalization.

Reactant 1 (Imine) Reactant 2 (Anhydride) Product Reaction Type
Schiff bases (S1-S2)Malic anhydride1,3-Oxazepine-4,7-dione derivatives (O1-O2)[2+5] Cycloaddition
Schiff bases (S1-S2)Phthalic anhydride1,3-Oxazepine-4,7-dione derivatives (O3-O4)[2+5] Cycloaddition
Bisazoimine derivativesMaleic anhydrideBisazo bis-1,3-oxazepine-4,7-dione derivatives[2+5] Cycloaddition
Bisazoimine derivativesPhthalic anhydrideBisazo bis-1,3-oxazepine-4,7-dione derivatives[2+5] Cycloaddition

This table illustrates the formation of oxazepine-dione compounds through cycloaddition reactions.

Introduction of Diverse Functional Groups via Substitution

The bromine atom in this compound is a key feature that allows for the introduction of a wide array of functional groups through substitution reactions. Nucleophilic substitution reactions are a fundamental tool in organic synthesis for creating new carbon-heteroatom or carbon-carbon bonds.

The electron-withdrawing nature of the adjacent carbonyl groups in the furan-2,5-dione ring activates the bromine atom, making it a good leaving group in nucleophilic substitution reactions. This allows for the displacement of the bromide ion by various nucleophiles. For example, reactions with amines, alcohols, thiols, and carbanions could lead to the corresponding amino, alkoxy, thio, and alkyl/aryl substituted furan-2,5-diones.

These substitution reactions significantly expand the synthetic utility of this compound, providing access to a diverse library of substituted furan-2,5-dione derivatives. These new derivatives can then be used as building blocks for the synthesis of more complex molecules and heterocyclic systems.

Applications of 3 Bromo 4 Methylfuran 2,5 Dione in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

3-Bromo-4-methylfuran-2,5-dione, a substituted maleic anhydride (B1165640), is a highly reactive and versatile building block in organic synthesis. bldpharm.comfrontiersin.orgrsc.org Its utility stems from the presence of multiple reactive sites: an electrophilic carbon-carbon double bond within the furanone ring and a reactive bromine atom. These features allow it to participate in a wide array of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

The electrophilic nature of the furan-2,5-dione core makes it susceptible to nucleophilic attack. This reactivity is central to its role in various addition and substitution reactions. For instance, it can undergo Michael additions with a variety of nucleophiles, leading to the formation of substituted succinic anhydride derivatives. Furthermore, the bromine atom can be readily displaced by other functional groups through nucleophilic substitution reactions, providing a straightforward method for introducing diverse functionalities into the molecule.

One of the key applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. researchgate.net In these reactions, the bromine atom serves as a handle for the formation of new carbon-carbon bonds with various organoboronic acids. This methodology has been successfully employed in the synthesis of 3,4-disubstituted furan-2,5-diones, which are important precursors for a range of heterocyclic compounds and materials. For example, the cross-coupling of this compound with aryl or heteroaryl boronic acids can yield arylated or heteroarylated maleic anhydrides.

Additionally, the furan-2,5-dione ring system can participate in cycloaddition reactions, such as Diels-Alder reactions, where it can act as a dienophile. This allows for the construction of complex polycyclic systems with high stereocontrol. The versatility of this compound as a building block is further highlighted by its use in the synthesis of various heterocyclic compounds, including pyridazinones, pyrrolidinediones, and other derivatives, through reactions with hydrazines, amines, and other bifunctional nucleophiles.

Utility in the Synthesis of Intermediates for Bioactive Molecules

The structural motif of this compound is a valuable starting point for the synthesis of intermediates that are subsequently elaborated into bioactive molecules. nih.gov The furan-2,5-dione core is present in a number of natural products and synthetic compounds with interesting biological activities. The ability to functionalize this core at both the 3- and 4-positions, as well as to modify the anhydride moiety, provides a powerful platform for generating molecular diversity in the pursuit of new therapeutic agents.

A key strategy involves the reaction of this compound with various nucleophiles to introduce pharmacophoric groups. For example, reaction with amines or amino acids can lead to the formation of maleimides or related structures, which are known to be present in a variety of biologically active compounds, including enzyme inhibitors and anticancer agents. The bromine atom can be substituted with sulfur, nitrogen, or oxygen-containing nucleophiles to introduce functionalities that can interact with biological targets.

Furthermore, the furan-2,5-dione ring can be opened by hydrolysis or alcoholysis to yield maleic acid or ester derivatives. These derivatives can then be further modified. For instance, the resulting carboxylic acid groups can be coupled with amines to form amides, a common functional group in many pharmaceuticals.

The versatility of this compound in this context is exemplified by its potential use in the synthesis of analogs of natural products. Many natural products containing a butenolide or a related five-membered heterocyclic ring exhibit significant biological activity. By using this compound as a starting material, medicinal chemists can systematically explore the structure-activity relationships of these natural products by preparing a library of analogs with diverse substituents.

Application as an Initiator in Controlled Radical Polymerization

This compound can function as an initiator in controlled radical polymerization (CRP) techniques, particularly in Atom Transfer Radical Polymerization (ATRP). cmu.edunih.gov Initiators are crucial components in polymerization reactions as they determine the number of propagating polymer chains. tcichemicals.com

Atom Transfer Radical Polymerization (ATRP) Mechanisms and Efficiency

ATRP is a powerful method for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. cmu.edunih.gov The general mechanism of ATRP involves a reversible equilibrium between active propagating radicals and dormant species, which are typically alkyl halides. nih.govcmu.edu This equilibrium is catalyzed by a transition metal complex, most commonly a copper(I) complex with a suitable ligand. cmu.edu

In the context of using this compound as an initiator, the carbon-bromine bond is the active site. The polymerization process is initiated by the homolytic cleavage of this C-Br bond, facilitated by the transition metal catalyst (e.g., Cu(I)Br/Ligand). This generates a radical species derived from the furan-2,5-dione and the oxidized metal complex (e.g., Cu(II)Br2/Ligand). The generated radical then adds to a monomer unit, initiating the polymer chain growth.

The key to the controlled nature of ATRP lies in the rapid and reversible deactivation of the propagating radical by the higher oxidation state metal complex (the deactivator). This reforms the dormant species (a polymer chain capped with a bromine atom) and the lower oxidation state metal complex (the activator). This reversible activation-deactivation cycle ensures that the concentration of active radicals at any given time is very low, minimizing termination reactions and allowing for the controlled growth of polymer chains.

Integration into Polymeric Materials

The unique chemical structure of this compound allows for its incorporation into polymeric materials, imparting specific functionalities and properties to the resulting polymers.

Copolymers and Polymer Matrices Formation

This compound can be utilized as a comonomer in polymerization reactions to create copolymers. By copolymerizing it with other vinyl monomers, the furan-2,5-dione moiety can be introduced as a repeating unit along the polymer backbone. The maleic anhydride functionality within the polymer chain is highly reactive and can be used for post-polymerization modification. For example, these anhydride groups can be readily reacted with amines, alcohols, or other nucleophiles to attach side chains with specific properties, such as hydrophilicity, biocompatibility, or stimuli-responsiveness.

Furthermore, the bromine atom on the furan-2,5-dione unit within the polymer can serve as a macroinitiator for subsequent "grafting-from" polymerizations using techniques like ATRP. This allows for the synthesis of graft copolymers with complex architectures, where side chains of a different polymer are grown from the main polymer backbone.

In addition to forming copolymers, this compound can be used to create crosslinked polymer matrices. The anhydride group can react with difunctional or polyfunctional crosslinking agents, such as diamines or diols, to form a three-dimensional network structure. This is a common strategy for preparing thermosetting resins and hydrogels. The bromine atom can also participate in crosslinking reactions, for example, through radical coupling or by reacting with suitable crosslinkers.

Enhanced Properties in Materials (e.g., thermal stability, mechanical strength)

The incorporation of this compound into polymeric materials can lead to significant enhancements in their properties, including thermal stability and mechanical strength. researchgate.netresearchgate.netnih.gov

Thermal Stability: The rigid, cyclic structure of the furan-2,5-dione unit can increase the glass transition temperature (Tg) of the polymer, leading to improved thermal stability. When this unit is part of the polymer backbone, it restricts the segmental motion of the polymer chains, requiring more thermal energy for the material to transition from a glassy to a rubbery state. Furthermore, the potential for crosslinking through the anhydride or bromine functionalities can create a more robust network structure that is less susceptible to thermal degradation. researchgate.net

Below is a table summarizing the potential effects of incorporating this compound into polymers:

PropertyEffect of IncorporationRationale
Thermal Stability IncreasedRigid furan-2,5-dione ring structure restricts chain mobility; potential for crosslinking. researchgate.net
Mechanical Strength IncreasedRigid ring structure increases stiffness; strong intermolecular interactions and crosslinking. researchgate.net
Functionality IncreasedReactive anhydride and bromine sites allow for post-polymerization modification and grafting.
Crosslink Density ControllableAnhydride and bromine groups can be used for controlled crosslinking reactions.

Computational and Theoretical Studies on Furan 2,5 Dione Systems

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become a important method for studying the reaction mechanisms of furan-2,5-dione and its derivatives. DFT calculations allow for the exploration of potential energy surfaces, providing detailed information about the pathways of chemical reactions.

A key aspect of DFT studies is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy barrier of a reaction.

For the parent compound, maleic anhydride (B1165640), DFT calculations have been employed to study various reactions, including ring-opening and cycloadditions. For instance, in the hydrolysis of maleic anhydride, the activation barrier for ring-opening has been calculated to be +34.3 kcal/mol. nih.gov This process involves the formation of a transition state where a water molecule interacts with a carbonyl carbon, leading to the breaking of a C-O bond in the anhydride ring. nih.gov

In the case of 3-bromo-4-methylfuran-2,5-dione, the presence of the bromo and methyl substituents would be expected to influence the energy barriers of its reactions. The electron-withdrawing nature of the bromine atom would likely increase the electrophilicity of the adjacent carbonyl carbon, potentially lowering the activation barrier for nucleophilic attack. Conversely, the electron-donating methyl group would have the opposite effect on its adjacent carbonyl. Furthermore, the steric bulk of both substituents could introduce strain in the transition state, thereby increasing the energy barrier.

Theoretical studies on the reaction of maleic anhydride with the hydroxyl radical (OH) have also been conducted, with calculated energy barriers for OH addition to different sites on the molecule. acs.org These studies provide a framework for predicting how substituents like bromine and methyl would alter the reactivity and reaction pathways of the furan-2,5-dione ring system.

Calculated Activation Energies for Anhydride Ring-Opening Reactions
AnhydrideReactionComputational MethodActivation Energy (Ea) (kcal/mol)Reference
Maleic AnhydrideHydrolysisAM1+34.3 nih.gov
Tetrahydrophthalic AnhydrideHydrolysisAM1+40.6 nih.gov
Norbornene AnhydrideHydrolysisAM1+43.1 nih.gov
Succinic AnhydrideHydrolysisAM1+47.7 nih.gov

Molecular orbital theory provides a deeper understanding of the electronic structure and reactivity of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The energy and distribution of these orbitals can predict a molecule's reactivity towards electrophiles and nucleophiles.

For furan-2,5-dione, the LUMO is primarily located on the carbon-carbon double bond and the carbonyl groups, indicating that these are the most electrophilic sites and susceptible to nucleophilic attack. The HOMO, on the other hand, is associated with the π-system of the double bond and the oxygen atoms.

Frontier Molecular Orbital (FMO) Analysis of Related Compounds
CompoundComputational MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
3-bromo-2-methyl-5-(4-nitrophenyl)thiopheneB3LYP-0.30456-- researchgate.net
3-bromo-2-methyl-5-(4-nitrophenyl)thiopheneHF-0.30501-- researchgate.net

Quantum Mechanical Studies of Anhydride Reactivity

Quantum mechanics provides the fundamental framework for all theoretical chemistry methods. Quantum mechanical studies of anhydride reactivity focus on understanding the intrinsic factors that govern their chemical behavior, such as bond strengths, charge distributions, and reaction energetics.

For unsymmetrically substituted anhydrides like this compound, the two carbonyl groups are not equivalent. This raises the question of regioselectivity in ring-opening reactions: which carbonyl group will a nucleophile preferentially attack?

Quantum mechanical calculations can predict the regioselectivity of such reactions by comparing the activation energies for attack at each carbonyl carbon. scientific.netresearchgate.net The reaction pathway with the lower activation energy will be the favored one.

In the case of this compound, the bromo-substituted carbonyl carbon is expected to be more electrophilic due to the electron-withdrawing nature of bromine. Therefore, nucleophilic attack is predicted to occur preferentially at this position. However, the steric hindrance from the bromine atom could counteract this electronic effect, potentially favoring attack at the less hindered, methyl-substituted carbonyl. The actual outcome would depend on the balance of these electronic and steric factors, which can be precisely evaluated through quantum mechanical calculations. Studies on other substituted maleic anhydrides have shown that high regioselectivity can be achieved in their reduction reactions. cdnsciencepub.com

Conformational Analysis and Strain Energy in Cyclic Anhydrides

The three-dimensional shape, or conformation, of a molecule plays a crucial role in its reactivity. Cyclic molecules, in particular, can experience strain due to deviations from ideal bond angles and torsional angles.

Furan-2,5-dione is a planar molecule, which minimizes angle strain but introduces some torsional strain. saskoer.ca For substituted derivatives like this compound, the presence of the bromo and methyl groups will influence the molecule's conformation and strain energy.

Computational methods can be used to perform a conformational analysis, identifying the most stable conformations and quantifying the associated strain energies. For larger cyclic anhydrides, such as those with nine or ten-membered rings, low-temperature NMR spectroscopy combined with computational analysis has been used to elucidate their preferred conformations. scispace.com While this compound is a five-membered ring, the principles of conformational analysis and strain energy are still applicable. The steric interactions between the bromine atom, the methyl group, and the carbonyl groups will be a key determinant of the molecule's geometry and reactivity. For instance, in substituted cyclohexanes, bulkier groups prefer to occupy equatorial positions to minimize steric strain. libretexts.org

Predictive Modeling for Synthesis and Reactivity

A major goal of computational chemistry is to develop predictive models that can guide the synthesis of new molecules and predict their reactivity. By combining DFT, quantum mechanics, and other theoretical methods, it is possible to screen potential synthetic routes and identify promising candidates for new materials or biologically active compounds.

For this compound, predictive modeling could be used to:

Design efficient synthetic pathways: By calculating the thermodynamics and kinetics of different potential reactions, computational models can help identify the most promising routes for synthesizing this compound. researchgate.netresearchgate.net

Predict reactivity in various chemical transformations: Models can predict how this compound will react with different reagents, providing insights into its potential applications in organic synthesis. nih.gov

Screen for biological activity: By modeling the interaction of this compound with biological targets such as enzymes or receptors, it may be possible to predict its potential as a therapeutic agent. nih.gov

The development of such predictive models relies on the accuracy of the underlying theoretical methods and the availability of sufficient computational resources. As these continue to improve, the role of computational chemistry in the design and discovery of new molecules will only grow in importance.

Advanced Analytical and Spectroscopic Methodologies for Furan 2,5 Diones in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For a molecule like 3-Bromo-4-methylfuran-2,5-dione, ¹H and ¹³C NMR spectroscopy provide definitive structural evidence. docbrown.info The ¹H-NMR spectrum is expected to be relatively simple, showing a single resonance for the methyl (–CH₃) protons. The chemical shift of this singlet would provide information about its electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H ~2.0-2.5 Singlet Corresponds to the methyl (–CH₃) protons. The exact shift depends on the solvent.
¹³C ~10-20 Quartet (in ¹H-coupled) Methyl (–CH₃) carbon.
¹³C ~130-140 Singlet Olefinic carbon attached to the methyl group (C4).
¹³C ~120-130 Singlet Olefinic carbon attached to the bromine (C3). Its shift is influenced by the heavy atom effect of bromine.
¹³C ~160-170 Singlet Carbonyl carbon (C5).

Note: Predicted values are based on typical chemical shifts for substituted furanones and maleic anhydrides. Actual values may vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.com The analysis relies on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. For this compound, FTIR is particularly useful for confirming the presence of the characteristic anhydride (B1165640) and alkene functional groups. nih.gov

The most prominent features in the FTIR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) groups of the cyclic anhydride. Anhydrides typically show two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. Additionally, the C=C stretching vibration of the furan (B31954) ring and the C-H bending vibrations of the methyl group would be observable. nih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~1850-1800 Strong Asymmetric C=O Stretch Anhydride
~1780-1740 Strong Symmetric C=O Stretch Anhydride
~1650-1630 Medium C=C Stretch Alkene (Furan Ring)
~1450-1370 Medium-Weak C-H Bending Methyl Group

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. libretexts.org For a halogenated compound like this compound, MS is particularly informative due to the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.infoyoutube.com This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments, confirming the presence of a single bromine atom in the molecule. docbrown.infoopenstax.org

The molecular weight of C₅H₃BrO₃ is 190.98 g/mol . The mass spectrum would show molecular ion peaks at m/z 190 (for the ⁷⁹Br isotope) and m/z 192 (for the ⁸¹Br isotope). Common fragmentation pathways for such a molecule could include the loss of a bromine radical (Br•), carbon monoxide (CO), or carbon dioxide (CO₂).

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (⁷⁹Br/⁸¹Br) Relative Intensity Possible Fragment Identity Notes
190/192 High [C₅H₃BrO₃]⁺ Molecular ion (M⁺, M+2⁺). Exhibits the characteristic 1:1 bromine isotope pattern.
111 Moderate [C₅H₃O₃]⁺ Loss of a bromine radical ([M-Br]⁺). This fragment would not show the M+2 pattern.
162/164 Moderate-Low [C₄H₃BrO₂]⁺ Loss of carbon monoxide ([M-CO]⁺).

In a research setting, organic synthesis rarely yields a perfectly pure product. Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. researchgate.net This method is ideal for analyzing the crude reaction mixture from the synthesis of this compound. The LC component can separate the target compound from starting materials, byproducts, and other impurities, while the MS detector provides molecular weight information for each separated component, facilitating their identification.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a technique used to study the thermal decomposition of materials. A sample is heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. This methodology could be applied to this compound to investigate its thermal stability and degradation pathways. Understanding how the molecule breaks down at high temperatures is relevant for assessing its suitability in applications where thermal stress may occur, such as in polymer synthesis.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, which is a solid at room temperature, obtaining a single-crystal X-ray structure would provide definitive proof of its molecular geometry. sigmaaldrich.com It would confirm the planarity of the furan-dione ring and provide exact measurements of the C-Br, C=O, C=C, and C-O bond lengths. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, including any significant intermolecular interactions such as halogen bonding (C-Br···O=C) or other weak forces that influence the solid-state architecture. researchgate.netresearchgate.net Such information is invaluable for understanding the physical properties of the material and for computational modeling studies.

Chromatographic Separation Techniques in Research

In the realm of synthetic and polymer chemistry, chromatographic techniques are crucial for the isolation, purification, and characterization of furan-2,5-dione compounds and their polymeric derivatives. The choice of method depends on the specific research goal, whether it is purifying a newly synthesized small molecule or determining the molecular weight characteristics of a large polymer.

Column Chromatography and Preparative Thin Layer Chromatography (TLC)

Column chromatography and preparative Thin Layer Chromatography (TLC) are standard and essential purification methods in organic synthesis, frequently utilized for the isolation of compounds like this compound from complex reaction mixtures.

Column chromatography on silica (B1680970) gel is a widely adopted method for purifying crude products in the synthesis of furan-2,5-dione derivatives. For instance, in syntheses involving brominated maleic anhydride precursors, which are structurally related to the target compound, column chromatography is a key purification step. researchgate.netresearchgate.net The process involves loading the crude material onto a column packed with a stationary phase, typically silica gel, and eluting it with a carefully chosen solvent system. The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase. For a compound like this compound, a common eluent would be a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate. rsc.org The progress of the separation and the purity of the collected fractions are monitored by analytical TLC. rsc.org

Preparative TLC offers a valuable alternative for purification, especially for smaller-scale reactions or for separating compounds that are difficult to resolve by column chromatography. rsc.org In this technique, the crude mixture is applied as a band to a thick-layer chromatography plate. The plate is developed in a chamber with a suitable solvent system, allowing the components to separate into distinct bands. The band corresponding to the desired product is then physically scraped from the plate, and the compound is recovered by extraction with an appropriate solvent. rsc.org While specific documented use for this compound is not prevalent, the methodology is standard for similar small organic molecules.

Table 1: Typical Parameters for Column Chromatography Purification

ParameterDescription
Stationary Phase Silica Gel
Mobile Phase (Eluent) Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate mixtures (e.g., 4:1) rsc.org
Analyte Substituted furan-2,5-dione or maleic anhydride derivatives
Monitoring Technique Analytical Thin Layer Chromatography (TLC) rsc.org

Gel Permeation Chromatography (GPC) for Polymer Characterization

While this compound is a small molecule, it holds potential as a monomer or functionalizing agent in the synthesis of advanced polymers. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for characterizing the resulting polymers. GPC separates molecules based on their hydrodynamic volume in solution, providing critical information about the molecular weight distribution of the polymer. sepscience.comatslab.com

When furan-2,5-dione or its derivatives are used to create polymers, such as polyesters or polyamides, GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.govresearchgate.net These parameters are fundamental to understanding a polymer's physical and mechanical properties. atslab.com

The GPC analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or chloroform, and passing it through a column packed with porous gel. researchgate.netnih.gov Larger polymer chains elute more quickly as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. ufl.edu The system is calibrated using well-characterized polymer standards, like polystyrene, to correlate elution time with molecular weight. nih.govnih.gov Detectors, most commonly a refractive index (RI) detector, are used to monitor the polymer concentration as it elutes. nih.govufl.edu

Table 2: Representative GPC Conditions for Furan-Based Polymer Analysis

ParameterValue/Description
Technique Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Columns Styragel or PLgel columns nih.govnih.gov
Mobile Phase (Eluent) Tetrahydrofuran (THF) or Chloroform/Hexafluoro-2-propanol mixtures nih.govnih.govmdpi.com
Flow Rate Typically 0.3 - 1.0 mL/min researchgate.netnih.gov
Detector Refractive Index (RI) or UV Detector nih.govmdpi.com
Calibration Standards Polystyrene or Poly(methyl methacrylate) nih.govnih.govufl.edu
Key Measurements Number-Average Molecular Weight (Mn), Weight-Average Molecular Weight (Mw), Polydispersity Index (PDI) researchgate.netresearchgate.net

Future Research Directions for 3 Bromo 4 Methylfuran 2,5 Dione

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-Bromo-4-methylfuran-2,5-dione will likely pivot towards more sustainable and efficient methodologies. Current synthetic approaches often rely on traditional bromination techniques which may involve harsh conditions. Future research should focus on the development of greener alternatives. For instance, the use of moderate brominating reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which has been successfully used for the synthesis of other brominated aromatics under mild conditions, presents a promising avenue. researchgate.net

Furthermore, inspiration can be drawn from the catalytic synthesis of other substituted furanones. google.com Research into employing reusable catalysts, such as zeolites or biocatalysts like β-cyclodextrin, could lead to more environmentally benign and economically viable production processes. google.com The catalytic oxidation of hydrocarbons is a known route to maleic anhydrides, and investigating novel catalyst systems, potentially based on mixed metal oxides, could provide a direct and efficient pathway to the core furan-2,5-dione structure. google.com

Exploration of Undiscovered Catalytic Applications

While often viewed as a synthetic intermediate, the inherent chemical properties of this compound suggest its potential as an organocatalyst. Maleic anhydride (B1165640) derivatives have been successfully employed as catalysts in reactions like the N-oxidation of pyridines, where they activate hydrogen peroxide. nih.govrsc.orgresearchgate.net The catalytic cycle in these systems relies on a diacid–anhydride equilibrium to regenerate the active peracid oxidant. nih.govrsc.orgresearchgate.net

Future investigations could explore whether this compound, with its specific electronic properties conferred by the bromo and methyl groups, can act as a competent catalyst in similar or new transformations. Its electrophilic nature could be harnessed to activate substrates in a variety of organic reactions, offering a metal-free catalytic alternative.

Expansion of Derivatization Strategies for Diverse Chemical Scaffolds

The true synthetic power of this compound lies in its potential for derivatization into a wide array of complex molecules. The furan-2,5-dione ring is highly susceptible to nucleophilic attack, allowing for ring-opening reactions with amines, alcohols, and thiols to generate a library of functionalized maleic acid derivatives.

Moreover, the bromine atom serves as a crucial handle for modern cross-coupling reactions. Future research should extensively explore palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, at the C-3 position. This strategy, which has been applied to other brominated heterocycles like sydnones and furanones, would enable the introduction of a vast range of aryl, alkyl, and alkynyl groups, dramatically expanding the structural diversity achievable from this single starting material. nih.gov This approach provides a flexible route to novel and potentially biologically active chemical scaffolds.

Advanced Computational Modeling for Precise Reactivity and Property Prediction

To guide and accelerate synthetic efforts, advanced computational modeling represents a critical future research direction. While early molecular orbital methods have been used to rationalize reactivity in related furyl systems, modern techniques offer far greater predictive power.

Future studies should employ Density Functional Theory (DFT) to model this compound. As demonstrated in the study of other furan (B31954) derivatives, DFT calculations can accurately predict molecular geometries, vibrational frequencies (FTIR), and electronic properties. manchester.ac.uk Such models can be used to understand the compound's stability, predict the outcomes of reactions by calculating activation barriers and transition state energies, and rationalize spectroscopic data. manchester.ac.ukrsc.org This in-silico approach can screen potential reactions, optimize conditions, and provide deep insights into the molecule's behavior, saving significant time and resources in the laboratory.

Computational Method Predicted Property / Application Potential Impact
Density Functional Theory (DFT)Molecular geometry, vibrational frequencies, reaction energeticsAccurate prediction of structure and reactivity, guiding synthetic design. manchester.ac.uk
Time-Dependent DFT (TD-DFT)Electronic transitions, UV-Vis spectraUnderstanding optical properties for potential materials applications.
Transition State SearchingReaction mechanisms, activation energy barriersElucidating reaction pathways and predicting regioselectivity. rsc.org
Molecular Dynamics (MD)Solvation effects, conformational analysisSimulating behavior in solution to better match experimental conditions.

Investigation into Unexplored Reaction Mechanisms and Pathways

A fundamental understanding of the reaction mechanisms governing the transformations of this compound is essential for its rational application in synthesis. While the general reactivity of maleic anhydrides is known, the specific influence of the bromo and methyl substituents on reaction pathways warrants detailed investigation.

Future mechanistic studies could combine kinetic experiments with computational modeling to map out the energetic landscapes of its key reactions, such as nucleophilic acyl substitution and cycloaddition. For instance, detailed studies on the gas-phase reactions of maleic anhydride with radicals like chlorine have been performed, revealing complex adduct formation and ring-opening pathways. rsc.org Similar investigations into the radical chemistry of this compound could uncover novel reactivity patterns. The formation of intermediates and the factors controlling regioselectivity in derivatization reactions are key questions that remain to be answered through dedicated mechanistic exploration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromo-4-methylfuran-2,5-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via bromination of 4-methylfuran-2,5-dione using brominating agents (e.g., NBS or Br₂) under controlled conditions. Evidence from analogous systems (e.g., brominated dihydrofuran-diones) suggests that solvent choice (acetic acid or DCM), temperature (reflux vs. room temperature), and stoichiometry significantly affect regioselectivity and side-product formation. For example, refluxing in acetic acid with equimolar reagents minimizes di-substitution byproducts . Purification typically involves recrystallization or column chromatography, with yields ranging from 40–70% depending on bromine source.

Q. How can crystallographic and spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and non-covalent interactions (e.g., Br⋯Br contacts or C–H⋯H interactions observed in hexasubstituted dihydrofuran derivatives ). For dynamic studies, 1^1H/13^13C NMR can identify substituent effects: the bromine atom deshields adjacent protons, causing downfield shifts (~δ 7.5–8.0 ppm for aromatic protons). IR spectroscopy confirms carbonyl stretching (~1750–1850 cm⁻¹) and C–Br vibrations (~550–650 cm⁻¹).

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of radical alkylation reactions involving this compound?

  • Methodological Answer : Radical alkylation follows an addition-elimination pathway. Studies on 3,4-dichloro-2,5-dihydrofuran-2,5-dione demonstrate that primary alkyl radicals (e.g., from cyclohexane) preferentially attack the electron-deficient carbonyl carbon, while steric hindrance from the methyl group directs bromine substitution to the 3-position. Kinetic isotope effect (KIE) experiments and DFT calculations can validate transition-state stabilization via halogen bonding .

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity in Diels-Alder or nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom acts as an electron-withdrawing group, lowering the LUMO energy of the dienophile and accelerating Diels-Alder cycloaddition. Computational studies (e.g., HOMO-LUMO gap analysis via Gaussian) predict a 15–20% increase in reactivity compared to non-halogenated analogs. In SN₂ reactions, steric hindrance from the methyl group reduces nucleophilic attack at the 4-position, favoring bromide displacement at the 3-position .

Q. What strategies mitigate contradictions in reported biological activity data for brominated furan-dione derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antiviral vs. anti-inflammatory effects) arise from substituent positioning and chirality. For example, marine-derived diketopiperazines with benzylidene groups show H1N1 inhibition (IC₅₀ = 6.8–41.5 μM) . To resolve contradictions, use enantiomerically pure samples (via chiral HPLC) and standardized assays (e.g., plaque reduction neutralization tests for antivirals). Structure-activity relationship (SAR) models incorporating Hammett constants for substituents can rationalize divergent results.

Data Analysis and Experimental Design

Q. How can researchers design experiments to probe non-covalent interactions in this compound crystals?

  • Methodological Answer : SC-XRD reveals Br⋯Br contacts (3.4–3.6 Å) and C–H⋯O hydrogen bonds (2.2–2.5 Å), as seen in 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran . Pair distribution function (PDF) analysis or Hirshfeld surfaces quantify interaction frequencies. Temperature-dependent XRD (100–300 K) assesses thermal motion effects on packing.

Q. What computational methods predict the compound’s stability under varying pH and solvent conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) evaluate hydrolysis susceptibility. Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the C–Br bond (~280–300 kJ/mol), indicating stability in aprotic solvents but degradation in basic aqueous media. pH-dependent UV-Vis spectra (200–400 nm) validate predictions experimentally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-methylfuran-2,5-dione
Reactant of Route 2
3-Bromo-4-methylfuran-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.